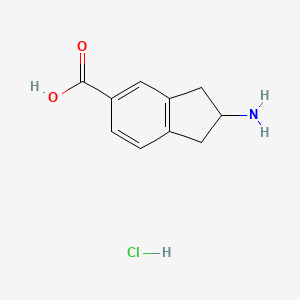![molecular formula C12H19N3O B6283621 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane CAS No. 1375235-39-4](/img/no-structure.png)
1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane” is a chemical compound with the molecular formula C12H19N3O. It has a molecular weight of 221.30 .
Molecular Structure Analysis
The compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a spiro[2.5]octane group, which is a bicyclic structure of eight atoms including one quaternary carbon atom .Mecanismo De Acción
Target of Action
The primary targets of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Oxadiazoles, a key component of this compound, are known to have a wide range of applications and have been successfully utilized as an essential part of the pharmacophore . They have been used in medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other applications .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms depending on their structure and the nature of the target . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
Oxadiazoles and their derivatives have been found to influence a variety of biochemical pathways depending on their structure and target .
Result of Action
Oxadiazoles and their derivatives have been associated with a variety of biological effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane' involves the synthesis of the oxadiazole ring followed by the spirocyclic ring formation. The final step involves the introduction of the azaspiro ring.", "Starting Materials": [ "2-amino-2-methylpropan-1-ol", "2-bromo-2-methylpropane", "Hydrazine hydrate", "Acetic anhydride", "Sodium azide", "1,3-propanediol", "Sodium hydride", "2-chloroethylamine hydrochloride", "Triethylamine", "4-methylbenzenesulfonic acid", "Sodium nitrite", "Copper(I) bromide", "Sodium carbonate", "1,3-dibromopropane", "Sodium azide", "Sodium methoxide", "6-bromohexan-1-ol", "Sodium borohydride", "Sodium hydroxide", "1,2-dibromoethane", "1,3-diaminopropane", "Sodium cyanoborohydride", "Sodium azide", "Sodium methoxide", "6-azaspiro[2.5]octane" ], "Reaction": [ "Synthesis of 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid: React 2-amino-2-methylpropan-1-ol with acetic anhydride to form N-acetyl-2-amino-2-methylpropan-1-ol. React the resulting compound with sodium azide to form N-azido-2-amino-2-methylpropan-1-ol. React the resulting compound with 1,3-propanediol to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid.", "Synthesis of 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester: React 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride. React the resulting compound with methanol to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester.", "Synthesis of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane: React 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester with sodium hydride to form the corresponding carbanion. React the resulting carbanion with 6-bromohexan-1-ol to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane.", "Synthesis of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane: React 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane with sodium azide to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azidohexane. React the resulting compound with sodium methoxide to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-methoxyhexane. React the resulting compound with 6-azaspiro[2.5]octane in the presence of copper(I) bromide and triethylamine to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane." ] } | |
Número CAS |
1375235-39-4 |
Nombre del producto |
1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane |
Fórmula molecular |
C12H19N3O |
Peso molecular |
221.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



